molecular formula C19H28N2O4S B14217023 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- CAS No. 824392-42-9

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl-

Cat. No.: B14217023
CAS No.: 824392-42-9
M. Wt: 380.5 g/mol
InChI Key: YUPBMEAJLFDWSW-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- is a heterocyclic organic compound. It belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- typically involves the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for various applications.

Properties

CAS No.

824392-42-9

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-methylsulfonyl-5-nonyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H28N2O4S/c1-3-4-5-6-7-8-12-15-19(16-13-10-9-11-14-16)17(22)21(18(23)20-19)26(2,24)25/h9-11,13-14H,3-8,12,15H2,1-2H3,(H,20,23)

InChI Key

YUPBMEAJLFDWSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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